molecular formula C8H7ClOS B12522040 (2-Sulfanylphenyl)acetyl chloride CAS No. 685092-18-6

(2-Sulfanylphenyl)acetyl chloride

Cat. No.: B12522040
CAS No.: 685092-18-6
M. Wt: 186.66 g/mol
InChI Key: UJDCQQDUXJXBGU-UHFFFAOYSA-N
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Description

(2-Sulfanylphenyl)acetyl chloride is an organic compound with the molecular formula C8H7ClOS. It is a derivative of acetyl chloride, where the acetyl group is attached to a phenyl ring substituted with a sulfanyl group at the ortho position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Sulfanylphenyl)acetyl chloride can be synthesized through the reaction of (2-sulfanylphenyl)acetic acid with chlorinating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). The reaction typically involves the replacement of the hydroxyl group (-OH) in the carboxylic acid with a chlorine atom, forming the acyl chloride. The general reaction is as follows:

R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl} R-COOH+SOCl2​→R-COCl+SO2​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of thionyl chloride is preferred due to its efficiency and the ease of separating the by-products, which are gases (sulfur dioxide and hydrogen chloride) that can be easily removed .

Chemical Reactions Analysis

Types of Reactions

(2-Sulfanylphenyl)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine, alcohol, or water, forming amides, esters, or carboxylic acids, respectively.

    Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form ketones.

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and water. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced.

    Friedel-Crafts Acylation: The reaction is carried out using a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Major Products

Scientific Research Applications

(2-Sulfanylphenyl)acetyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various acyl derivatives.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Sulfanylphenyl)acetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives through nucleophilic acyl substitution. The sulfanyl group on the phenyl ring can also participate in various chemical reactions, influencing the reactivity and properties of the compound .

Comparison with Similar Compounds

Similar Compounds

    Acetyl Chloride (CH3COCl): A simpler acyl chloride used in similar reactions but lacks the phenyl and sulfanyl groups.

    Benzoyl Chloride (C6H5COCl): An acyl chloride with a phenyl group but without the sulfanyl substitution.

    Chloroacetyl Chloride (ClCH2COCl): An acyl chloride with a chloro group instead of a sulfanyl group.

Uniqueness

(2-Sulfanylphenyl)acetyl chloride is unique due to the presence of the sulfanyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis and research .

Properties

CAS No.

685092-18-6

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

2-(2-sulfanylphenyl)acetyl chloride

InChI

InChI=1S/C8H7ClOS/c9-8(10)5-6-3-1-2-4-7(6)11/h1-4,11H,5H2

InChI Key

UJDCQQDUXJXBGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)S

Origin of Product

United States

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